ESI-05
Overview
Description
4-Methylphenyl-2,4,6-trimethylphenylsulfone: This compound is known for its high selectivity and potency in inhibiting Epac 2, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl-2,4,6-trimethylphenylsulfone involves the sulfonation of 2,4,6-trimethylphenyl with 4-methylphenylsulfonyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: While specific industrial production methods for 4-Methylphenyl-2,4,6-trimethylphenylsulfone are not widely documented, the general approach involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl-2,4,6-trimethylphenylsulfone primarily undergoes substitution reactions due to the presence of the sulfone group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
4-Methylphenyl-2,4,6-trimethylphenylsulfone has a wide range of applications in scientific research:
Mechanism of Action
4-Methylphenyl-2,4,6-trimethylphenylsulfone exerts its effects by selectively inhibiting Epac 2. It binds to an allosteric site at the interface of the two cyclic adenosine monophosphate-binding domains, preventing the activation of Epac 2 by cyclic adenosine monophosphate. This inhibition disrupts the downstream signaling pathways mediated by Epac 2, such as the activation of Rap1 .
Comparison with Similar Compounds
ESI-07: Another selective inhibitor of Epac 2 with similar properties but different structural features.
ESI-08: A less potent Epac 2 inhibitor compared to 4-Methylphenyl-2,4,6-trimethylphenylsulfone.
ESI-09: A non-cyclic nucleotide Epac antagonist with broader specificity.
Uniqueness: 4-Methylphenyl-2,4,6-trimethylphenylsulfone stands out due to its high selectivity and potency for Epac 2, making it a preferred choice for studies requiring precise modulation of Epac 2 activity. Its unique binding mechanism to an allosteric site not present in Epac 1 further enhances its specificity .
Biological Activity
ESI-05 is a selective inhibitor of the exchange protein directly activated by cAMP (EPAC), specifically targeting EPAC2. This compound has garnered attention in research due to its significant implications in various biological processes, particularly in the context of neuroprotection and regeneration following spinal cord injury (SCI).
This compound inhibits cAMP binding to EPAC2, thereby blocking its guanine nucleotide exchange factor (GEF) activity. The half-maximal inhibitory concentration (IC50) for this compound is approximately 0.4 μM, indicating a potent interaction with the EPAC2 protein . This inhibition plays a crucial role in modulating downstream signaling pathways that are essential for cellular responses to cAMP.
Neuroprotection in Spinal Cord Injury
A notable study explored the effects of this compound on neuroprotection following SCI. The research involved administering this compound alongside neural progenitor cell (NPC) transplantation in a rat model of SCI. Key findings included:
- Increased Scar Area : this compound treatment resulted in a significant increase in scar area, as evidenced by GFAP staining, which indicates reactive astrocytes .
- Microglial Polarization : The presence of this compound led to the polarization of microglia into an inflammatory phenotype, which may hinder recovery processes .
- NeuN+ Cell Gap : There was a marked increase in the gap between NeuN+ cells, suggesting impaired neuroprotection when this compound was administered with NPCs compared to NPCs alone .
These findings suggest that while NPC transplantation has regenerative potential, the inhibition of EPAC2 by this compound can adversely affect this process by promoting inflammation and reducing neuroprotective effects.
Learning and Memory
Another critical aspect of this compound's biological activity was investigated in the context of motor learning. Systemic injections of this compound were shown to produce learning deficits without altering basal synaptic transmission. This indicates that EPAC2 plays a significant role in synaptic plasticity related to learning processes .
Summary of Research Findings
The following table summarizes key research findings regarding the biological activity of this compound:
Study | Key Findings | Implications |
---|---|---|
NPC Transplantation and this compound | Increased scar area and inflammatory microglial response; reduced neuroprotection | Potential adverse effects on recovery post-SCI |
Motor Learning Studies | Induced learning deficits without affecting basal synaptic transmission | Role of EPAC2 in synaptic plasticity and memory |
Properties
IUPAC Name |
1,3,5-trimethyl-2-(4-methylphenyl)sulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2S/c1-11-5-7-15(8-6-11)19(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPHOZWFSFNOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297630 | |
Record name | NSC116966 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5184-64-5 | |
Record name | NSC116966 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC116966 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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